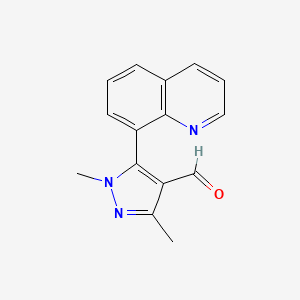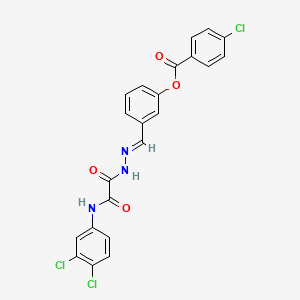![molecular formula C21H24N4O6 B12044625 N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide is a chemical compound with the molecular formula C21H24N4O6 and a molecular weight of 428.449 g/mol This compound is known for its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a malonohydrazide core
Métodos De Preparación
The synthesis of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide typically involves the reaction of malonohydrazide with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield the corresponding alcohols .
Aplicaciones Científicas De Investigación
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide can be compared with other similar compounds, such as N’~1~,N’~3~-bis(2-ethoxybenzylidene)malonohydrazide and N’~1~,N’~3~-bis(5,7-dichloro-2-oxo-2H-indol-3-yl)malonohydrazide . These compounds share a similar core structure but differ in the substituents attached to the malonohydrazide core. The unique properties of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide, such as its specific substituents and their effects on its chemical and biological properties, make it distinct from these similar compounds.
Propiedades
Fórmula molecular |
C21H24N4O6 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C21H24N4O6/c1-28-16-7-5-14(9-18(16)30-3)12-22-24-20(26)11-21(27)25-23-13-15-6-8-17(29-2)19(10-15)31-4/h5-10,12-13H,11H2,1-4H3,(H,24,26)(H,25,27)/b22-12+,23-13+ |
Clave InChI |
NHXGIMIQQUHXPY-FWSOMWAYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12044547.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044560.png)
![1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12044567.png)



![4-(2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide](/img/structure/B12044584.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)


![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)
